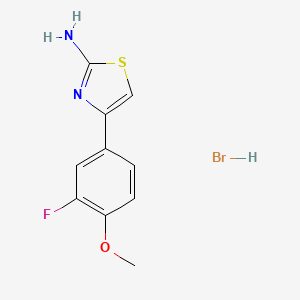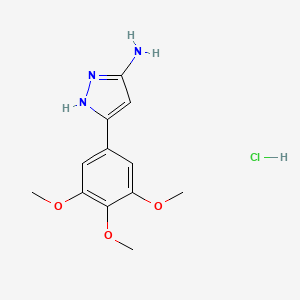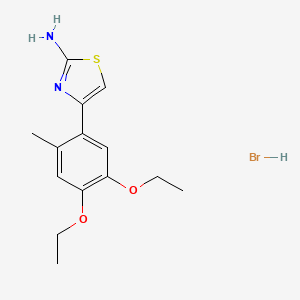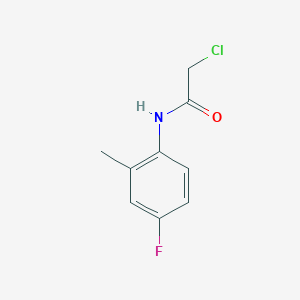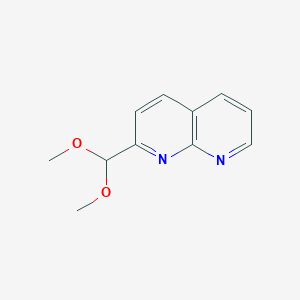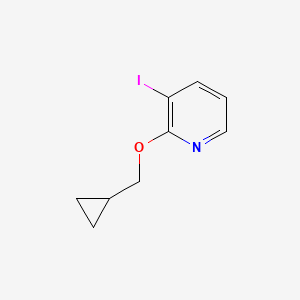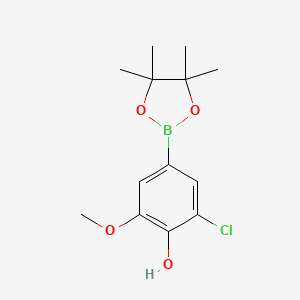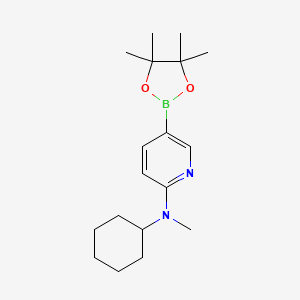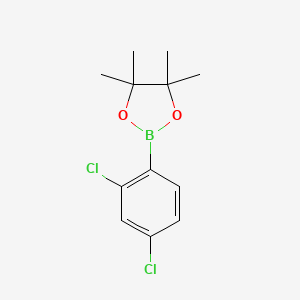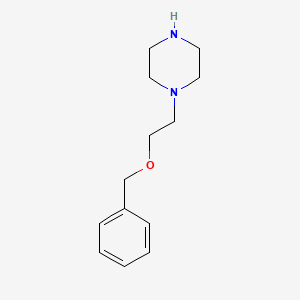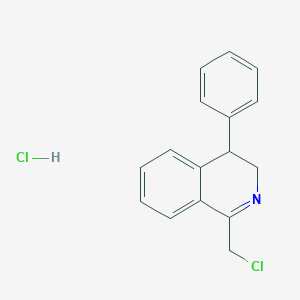
1-(Chloromethyl)-4-phenyl-3,4-dihydroisoquinoline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chemical compounds like “1-(Chloromethyl)-4-phenyl-3,4-dihydroisoquinoline hydrochloride” often belong to a class of organic compounds known as alkylating agents . They are used in various fields, including medicine and research .
Synthesis Analysis
The synthesis of similar compounds often involves reactions such as alkylation, formation of aryl derivatives, silylation, and acylation . The exact synthesis process would depend on the specific structure of the compound.Molecular Structure Analysis
The molecular structure of a compound can be analyzed using techniques such as Fourier-transform infrared spectroscopy (FT-IR) and Raman spectroscopy . These techniques provide information about the vibrational modes of the molecules, which can be used to infer the structure .Chemical Reactions Analysis
The chemical reactions involving similar compounds can be analyzed using techniques such as gas chromatography (GC) or gas chromatography/mass spectrometry (GC/MS) . These techniques can provide information about the reactivity of the compound and its potential reaction products .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. These properties may include the compound’s melting point, boiling point, solubility, and reactivity .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
- Synthesis and Biological Activities : 1-Chloromethyl- and 1-dichloromethyl-3,3-dialkyl-3,4-dihydroisoquinolines, synthesized through cyclo-condensation, displayed notable antiarrhythmic, anticonvulsant, and analgesic activities. Water-soluble 1-chloromethylisoquinoline hydrochlorides in particular showed significant antiarrhythmic activity with a high antiarrhythmic index (Mikhailovskii et al., 2018).
Antimicrobial and Antifungal Properties
- Antimicrobial and Antifungal Activities : Hydrochlorides of synthesized compounds, including variations of 1-chloromethyl isoquinoline, exhibited weak antimicrobial and antifungal activities. Specific compounds showed maximum activity against Staphylococcus aureus, Escherichia coli, and Candida albicans (Сурикова et al., 2014).
Aromatization to Functionalized Isoquinolines
- Synthesis of Functionalized Isoquinolines : Novel chlorinated 3,4-dihydroisoquinolines, including 1-chloromethyl derivatives, were found suitable as precursors for creating functionalized isoquinolines through aromatization. This involves sequential 1,4-dehydrochlorination, tautomerization, and nucleophilic substitution (Jacobs et al., 2009).
Pharmaceutical Application
- Pharmaceutical Application in Solifenacin : A catalytic imine asymmetric hydrogenation process was developed for reducing the hydrochloride salt of 1-phenyl-3,4-dihydroisoquinoline to prepare the urinary antispasmodic drug solifenacin. This process represents a novel approach to synthesizing a key intermediate in solifenacin preparation (Ruzic et al., 2012).
Antiaggregant and Antihypoxant Properties
- Study of Antiaggregant and Antihypoxant Properties : Chloromethyl and aryloxymethyl 3,4-dihydroisoquinoline derivatives, including 1-chloromethyl isoquinolines, were studied for their pharmacological properties. These compounds were investigated for their effects on thrombocyte aggregation and arterial pressure, revealing potential antiaggregant and antihypoxant properties (Mikhailovskii et al., 2002).
Safety And Hazards
Propiedades
IUPAC Name |
1-(chloromethyl)-4-phenyl-3,4-dihydroisoquinoline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN.ClH/c17-10-16-14-9-5-4-8-13(14)15(11-18-16)12-6-2-1-3-7-12;/h1-9,15H,10-11H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSJUYVRAFKJQER-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2C(=N1)CCl)C3=CC=CC=C3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90541331 |
Source


|
| Record name | 1-(Chloromethyl)-4-phenyl-3,4-dihydroisoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90541331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Chloromethyl)-4-phenyl-3,4-dihydroisoquinoline hydrochloride | |
CAS RN |
91123-65-8 |
Source


|
| Record name | 1-(Chloromethyl)-4-phenyl-3,4-dihydroisoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90541331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


